(2-Methoxypyridin-3-yl)thiourea
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Overview
Description
(2-Methoxypyridin-3-yl)thiourea is an organosulfur compound with the molecular formula C7H9N3OS and a molecular weight of 183.23 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 2-position and a thiourea group at the 3-position. It is a versatile compound with significant applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiourea derivatives, in general, have been known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific targets for these activities can vary widely and are often dependent on the specific structure and functional groups present in the thiourea derivative.
Mode of Action
Thiourea derivatives are known to interact with their targets through various mechanisms, often involving the formation of strong hydrogen bonds
Biochemical Pathways
Given the broad range of biological activities associated with thiourea derivatives , it is likely that multiple pathways could be affected
Pharmacokinetics
The compound’s molecular weight (18323 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of the methoxypyridinyl group could influence the compound’s metabolism and excretion, but further studies would be needed to confirm this.
Result of Action
Given the known biological activities of thiourea derivatives , it is possible that the compound could exert effects such as inhibiting bacterial growth, reducing oxidative stress, inhibiting cancer cell proliferation, reducing inflammation, inhibiting Alzheimer’s disease progression, inhibiting tuberculosis bacteria, and inhibiting malaria parasites. The specific effects would likely depend on the compound’s targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-3-yl)thiourea typically involves the reaction of 2-methoxypyridine-3-amine with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyridin-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The methoxy and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methoxypyridin-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the production of dyes, photographic chemicals, and polymers.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloropyridin-3-yl)thiourea
- (2-Methylpyridin-3-yl)thiourea
- (2-Hydroxypyridin-3-yl)thiourea
Uniqueness
(2-Methoxypyridin-3-yl)thiourea is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature also influences its biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-11-6-5(10-7(8)12)3-2-4-9-6/h2-4H,1H3,(H3,8,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMVCPFWSGSMAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103427-47-9 |
Source
|
Record name | (2-methoxypyridin-3-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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